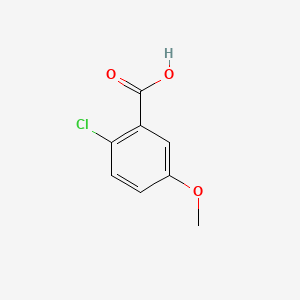

2-Chloro-5-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6159. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHFCRYZABKUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211900 | |

| Record name | 2-Chloro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-89-3 | |

| Record name | 2-Chloro-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6280-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxybenzoic Acid

Introduction

2-Chloro-5-methoxybenzoic acid (CAS No: 6280-89-3) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its molecular structure, featuring a benzoic acid core functionalized with a chlorine atom at the ortho-position and a methoxy group at the meta-position relative to the carboxyl group, imparts a unique combination of reactivity and physical characteristics.[1] This guide offers an in-depth exploration of these properties, providing researchers, chemists, and drug development professionals with the technical data and procedural insights necessary for its effective application. Primarily a synthetic compound, it is utilized as a building block in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and in the formulation of agrochemicals like herbicides and fungicides.[3]

Core Physicochemical Characteristics

At ambient temperature, this compound presents as a white to off-white or light yellow crystalline solid.[1][3] Its fundamental properties are critical for predicting its behavior in chemical reactions, designing purification schemes, and ensuring safe handling. The key quantitative data are summarized in the table below.

Table 1: Summary of Key Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6280-89-3 | [1][4] |

| Molecular Formula | C₈H₇ClO₃ | [2][3][4] |

| Molecular Weight | 186.59 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline powder/solid | [1][3] |

| Melting Point | 165 - 176 °C | [3][4][6] |

| Boiling Point | 318.1 °C (at 760 mmHg) | [4] |

| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.78 ± 0.25 (Predicted) | [4] |

| Flash Point | 146.2 °C |[4] |

Melting Point: A Criterion of Purity

The melting point of a crystalline solid is a robust indicator of its purity. For this compound, reported values consistently fall within the range of 165-176 °C.[3][4][6] A sharp melting range within this window typically signifies high purity. Conversely, a broad or depressed melting range suggests the presence of impurities, which disrupt the crystalline lattice structure. The relatively high melting point is indicative of strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions arising from the polar C-Cl and C-O bonds.

Boiling and Flash Points: Thermal Stability Indicators

The high boiling point of 318.1 °C reflects the compound's low volatility and significant thermal energy required to overcome its strong intermolecular forces in the liquid state.[4] The flash point of 146.2 °C is the lowest temperature at which vapors of the material will ignite in the presence of an ignition source, a critical parameter for assessing fire hazards during heating or distillation.[4]

Solubility Profile

The solubility of a compound is paramount for its application in synthesis, dictating solvent choice for reactions, extractions, and recrystallization.

-

Aqueous Solubility : this compound is sparingly soluble in water, with a reported value of 1.1 g/L at 25 °C.[1] This low solubility is expected, as the hydrophobic nature of the chlorobenzene ring dominates the hydrophilic character of the carboxylic acid and methoxy groups.

-

Organic Solubility : It demonstrates significantly better solubility in polar organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] This is due to the favorable dipole-dipole interactions and potential hydrogen bonding between the solute and these solvents.

-

pH-Dependent Solubility : As a carboxylic acid, its aqueous solubility is highly pH-dependent. In alkaline solutions (pH > pKa), the carboxylic acid is deprotonated to form the more soluble carboxylate salt (2-chloro-5-methoxybenzoate). This property is the cornerstone of its purification by acid-base extraction. A researcher can dissolve the impure solid in an organic solvent, extract it into an aqueous basic solution (like sodium bicarbonate or sodium hydroxide) leaving non-acidic impurities behind, and then re-precipitate the purified acid by acidifying the aqueous layer.

Acidity and pKa

The predicted pKa of 2.78 indicates that this compound is a moderately strong organic acid.[4] The acidity of the carboxyl group is influenced by the electronic effects of the substituents on the aromatic ring.

-

Inductive Effect : The chlorine atom at the ortho-position is strongly electronegative. It exerts a powerful electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (carboxylate anion) by delocalizing its negative charge. This effect increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2).

-

Resonance Effect : The methoxy group at the meta-position has a less pronounced electronic influence on the carboxyl group compared to an ortho or para substituent. Its primary influence is a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. Its electron-donating resonance effect (+R) does not extend to the carboxyl group's carbon from the meta position, thus having a minimal impact on acidity.

The dominant electron-withdrawing effect of the ortho-chloro group is the primary reason for the compound's increased acidity relative to benzoic acid.

Caption: Electronic effects of substituents on the acidity of this compound.

Experimental Protocols

To ensure the quality and identity of this compound in a laboratory setting, the following standardized protocols are recommended.

Protocol: Melting Point Determination

Causality: This procedure validates the purity of the sample. Impurities disrupt the crystal lattice, causing melting to occur over a wider range and at a lower temperature than the pure substance.

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating:

-

Rapid Ramp: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (~150 °C). This saves time without sacrificing accuracy at the critical melting phase.

-

Slow Ramp: Decrease the heating rate to 1-2 °C per minute. A slow rate is crucial to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

-

Observation & Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting range is T1-T2. A pure sample should exhibit a sharp range (e.g., 172-174 °C).

-

Caption: Workflow for determining the melting point of a solid sample.

Protocol: Qualitative Solubility Test

Causality: This protocol helps identify suitable solvents for reactions and recrystallization by systematically assessing the compound's solubility based on intermolecular force compatibility.

-

Preparation: Add approximately 10-20 mg of this compound to several separate test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different solvent. Test a range of solvents, such as:

-

Water (Polar, Protic)

-

Methanol (Polar, Protic)

-

Ethanol (Polar, Protic)

-

Acetone (Polar, Aprotic)

-

Ethyl Acetate (Moderately Polar, Aprotic)

-

Dichloromethane (Nonpolar, Aprotic)

-

Toluene (Nonpolar, Aprotic)

-

5% aq. NaOH (Basic)

-

5% aq. HCl (Acidic)

-

-

Observation: Agitate each tube for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

Heating (Optional): Gently heat the tubes in which the solid did not dissolve. Note if solubility increases with temperature. This is a key indicator for selecting a recrystallization solvent (one with low solubility at room temp but high solubility when hot).

-

Interpretation: The results will confirm its poor solubility in water, good solubility in polar organic solvents, and excellent solubility in aqueous base.[1][2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: The compound is classified as an irritant.[1] It is known to cause skin irritation and serious eye irritation.[5] Inhalation of dust may lead to respiratory tract irritation.[1][5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.

-

References

- 1. Page loading... [guidechem.com]

- 2. CAS 6280-89-3: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C8H7ClO3 | CID 221503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 2-Chloro-5-methoxybenzoic Acid

Introduction

2-Chloro-5-methoxybenzoic acid is a halogenated aromatic carboxylic acid, a key organic intermediate whose structural complexity and reactivity make it a valuable building block in advanced chemical synthesis.[1] With the chemical formula C₈H₇ClO₃, its architecture consists of a benzene ring functionalized with a carboxylic acid group, a chlorine atom at the ortho-position, and a methoxy group at the meta-position relative to the carboxyl function.[1][2] This specific substitution pattern imparts unique chemical properties that are strategically leveraged in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][3] This guide provides an in-depth examination of its chemical structure, properties, validated synthesis protocols, and critical applications for professionals in research and drug development.

Chemical Identity and Core Properties

A comprehensive understanding of a compound's fundamental properties is paramount for its effective application in synthesis and development.

Chemical Structure and Formula

The structural arrangement of this compound is foundational to its chemical behavior. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating effect of the methoxy group, creates a distinct electronic profile that governs its reactivity in synthetic transformations.[1]

Caption: Chemical structure of this compound (CAS: 6280-89-3).

Chemical Identifiers and Data

Precise identification is critical for regulatory compliance and accurate scientific communication.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 6280-89-3 | [1][3][4][6] |

| Molecular Formula | C₈H₇ClO₃ | [1][3][4] |

| Molecular Weight | 186.59 g/mol | [1][3][4] |

| Synonyms | 6-Chloro-m-anisic acid, 3-Carboxy-4-chloroanisole | [3][4][6][7] |

| InChI Key | AQHFCRYZABKUEV-UHFFFAOYSA-N | [1][4][5] |

| Canonical SMILES | COC1=CC(=C(C=C1)Cl)C(=O)O | [1][5] |

Physical and Chemical Properties

The physicochemical properties dictate the compound's handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white/light yellow crystalline solid | [1][3] |

| Melting Point | 165 - 175 °C | [3] |

| Boiling Point | 318.1 °C at 760 mmHg | [6] |

| Solubility | Sparingly soluble in water (1.1 g/L at 25 °C); Soluble in ethanol, methanol, DMSO | [1] |

| pKa | 2.78 ± 0.25 (Predicted) | [6] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through electrophilic aromatic substitution, a cornerstone of organic chemistry. The choice of methodology is driven by factors such as precursor availability, desired purity, and scalability.

Synthetic Rationale and Common Pathways

The most prevalent synthetic route involves the direct chlorination of a substituted benzoic acid precursor.[1] The causality behind this choice lies in the directing effects of the existing substituents on the aromatic ring. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In 5-methoxybenzoic acid, these effects combine to favor chlorination at the C2 position.

Common synthetic pathways include:

-

Direct Chlorination of 5-Methoxybenzoic Acid: This is a widely used method involving a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to enhance the electrophilicity of the chlorine.[1] The reaction is performed under controlled temperature to manage selectivity and prevent over-chlorination.

-

Oxidation of 2-Chloro-5-methoxybenzaldehyde: An alternative route involves the oxidation of the corresponding aldehyde.[1] This method is effective if the aldehyde precursor is readily available. Common oxidizing agents include potassium permanganate or sodium chlorate under acidic conditions.

Experimental Protocol: Chlorination of 5-Methoxybenzoic Acid

This protocol provides a self-validating system for the synthesis and purification of high-purity this compound.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes), add 5-methoxybenzoic acid (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Add a catalytic amount of iron(III) chloride (FeCl₃) (approx. 0.05 equivalents). The catalyst is critical for polarizing the chlorinating agent, thereby activating it for electrophilic attack.

Step 2: Chlorination

-

Cool the reaction mixture to 0-5 °C using an ice bath. This low temperature is crucial for controlling the reaction rate and improving the regioselectivity, minimizing the formation of undesired isomers.

-

Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

Step 3: Reaction Monitoring and Quenching

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This step ensures the reaction proceeds to completion, validating the process.

-

Once complete, carefully quench the reaction by slowly adding cold water. The mixture is then transferred to a separatory funnel.

Step 4: Work-up and Extraction

-

Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove unreacted acid and the HCl byproduct, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Step 5: Purification by Recrystallization

-

The crude solid is purified by recrystallization, a technique that ensures high purity of the final compound.[1] Dissolve the crude product in a minimum amount of hot aqueous ethanol or ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its value is realized in its conversion to more complex, high-value molecules.

-

Pharmaceutical Development: The compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is particularly noted for its role in developing novel anti-inflammatory and analgesic drugs, where its structure can be incorporated into larger molecules designed to interact with specific biological targets.[2][3]

-

Agrochemicals: In the agrochemical industry, it serves as a building block for herbicides and pesticides.[3] The chloro- and methoxy-substituents can be crucial for the molecule's ability to inhibit specific biological pathways in weeds or pests, enhancing crop protection and yield.[3]

-

Biochemical Research: Researchers utilize this compound in studies related to enzyme inhibition and receptor binding.[3] Its defined structure allows for the systematic investigation of structure-activity relationships (SAR) in the design of new bioactive agents.

-

Material Science: There is growing interest in using this compound in the production of specialty polymers and high-performance resins, where its rigid aromatic structure can contribute to thermal stability and durability.[3]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate.

Hazard Identification

-

Classification: The compound is classified as an irritant.[1]

-

Health Hazards: It is known to cause skin irritation and serious eye irritation.[5][8][9] Inhalation of dust may lead to respiratory tract irritation.[1][5] Some data suggests it may be harmful if swallowed.[5]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9]

-

Personal Protective Equipment: Standard PPE is required, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][8][9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place to maintain stability.[6][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 6280-89-3: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | C8H7ClO3 | CID 221503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 6280-89-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-Chloro-5-methoxybenzoic acid

<

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-5-methoxybenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its nomenclature, including a thorough list of synonyms and registry identifiers, to ensure accurate compound identification. Furthermore, it consolidates essential physicochemical properties, outlines a representative synthetic protocol, discusses primary applications, and provides critical safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, field-proven understanding of this versatile compound.

Compound Identification and Nomenclature

Accurate and unambiguous identification is the cornerstone of chemical research and development. This compound is known by several names and is cataloged in numerous chemical databases. Understanding these identifiers is critical for effective literature searches and regulatory compliance.

Synonyms and Systematic Names

The primary IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound . However, historical and commercial variations exist. A common synonym is 6-Chloro-m-anisic acid or 6-Chloro-3-methoxybenzoic acid [1]. It is crucial for researchers to recognize these alternate names to avoid confusion when consulting different sources. Some databases may also list it under non-English synonyms such as ACIDE 2-CHLORO-5-MÉTHOXYBENZOÏQUE (French) or 2-クロロ-5-メトキシ安息香酸 (Japanese)[2].

Key Registry Numbers

Registry numbers provide a unique, verifiable identity for a chemical substance, eliminating the ambiguity of nomenclature.

| Identifier | Value | Source |

| CAS Number | 6280-89-3 | [1][2] |

| MDL Number | MFCD00466261 | [1] |

| PubChem CID | 221503 | [1] |

| EC Number | 222-343-7 | [3] |

Expert Insight: The Chemical Abstracts Service (CAS) number is the most universally accepted identifier in the chemical and regulatory fields. Always use the CAS number (6280-89-3) as the primary search key in databases like SciFinder, Reaxys, and PubChem to ensure the retrieval of all relevant data for this specific molecule, irrespective of the synonyms used in the source document.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound dictate its behavior in reactions, its solubility in various media, and the analytical methods best suited for its characterization.

Core Physicochemical Data

The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][4] |

| Appearance | White to off-white or light yellow crystalline solid/powder | [1][2] |

| Melting Point | 165 - 175 °C | [1] |

| Solubility | Sparingly soluble in water (1.1 g/L at 25 °C). More soluble in polar organic solvents like ethanol, methanol, and DMSO. | [2] |

Structural and Analytical Identifiers

These identifiers are derived from the compound's structure and are used in computational chemistry and spectral database searches.

| Identifier | Value | Reference |

| InChI Key | AQHFCRYZABKUEV-UHFFFAOYSA-N | |

| SMILES | COc1ccc(Cl)c(c1)C(O)=O |

Trustworthiness through Validation: The workflow below illustrates a self-validating system for confirming the identity of a supplied sample purported to be this compound. Each step provides a piece of evidence that, when combined, authoritatively confirms the compound's structure and purity.

Caption: A logical workflow for the analytical validation of this compound.

Synthesis and Reactivity

Understanding the synthetic pathways to this compound and its subsequent reactivity is fundamental to its application as a building block in more complex molecules.

Common Synthetic Routes

This compound is a synthetic chemical with no known natural sources.[2] One common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester, methyl 5-chloro-2-methoxybenzoate.[5] This method is favored for its high yield and straightforward procedure.

Another documented approach involves the direct chlorination of 2-methoxybenzoic acid.[6] However, this method requires careful control of reaction conditions to manage regioselectivity and prevent the formation of di-chlorinated byproducts.

Experimental Protocol: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate

This protocol is a self-validating system where the reaction progress is monitored, ensuring completion before proceeding to isolation, thus maximizing yield and purity.

Objective: To synthesize this compound via base-catalyzed hydrolysis.

Materials:

-

Methyl 5-chloro-2-methoxybenzoate (1.0 eq)

-

Sodium hydroxide (NaOH), 1M aqueous solution (6.0 eq)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Thin Layer Chromatography (TLC) plate (silica), appropriate solvent system (e.g., 30% EtOAc in hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 5-chloro-2-methoxybenzoate (e.g., 2.0 g, 0.01 mol) in ethanol (60 mL).[5]

-

Initiation: To the stirred solution, add a 1 M aqueous solution of sodium hydroxide (60 mL, 0.06 mol).[5]

-

Reaction Monitoring (Trustworthiness Pillar): Allow the mixture to stir at room temperature for 4 hours.[5] Monitor the reaction's progress by TLC. Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting material spot has been fully consumed. This monitoring step is crucial to prevent incomplete conversion and ensures the process is self-validating.

-

Workup - Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the ethanol.[5]

-

Workup - Extraction: The remaining aqueous residue is extracted with ethyl acetate to remove any unreacted starting material or non-polar impurities.[5]

-

Acidification & Precipitation: Cool the aqueous phase in an ice bath. Slowly add concentrated HCl dropwise while stirring to adjust the pH to 2. A white solid will precipitate. The causality here is that the acidic conditions protonate the carboxylate salt, which is soluble in water, to form the neutral carboxylic acid, which is sparingly soluble and precipitates out.[5]

-

Isolation: Continue stirring in the ice bath for 1 hour to maximize precipitation.[5] Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water and dry in a vacuum oven to afford the final product, this compound, as a white solid.[5]

Applications in Research and Industry

The specific arrangement of the chloro, methoxy, and carboxylic acid groups on the benzene ring makes this compound a valuable and versatile intermediate.[1] Its reactivity is leveraged in several high-value applications.

-

Pharmaceutical Development: It serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.[1] The compound is also an intermediate in the synthesis of certain gastrointestinal prokinetic agents.

-

Agrochemicals: In the agricultural sector, this compound is used in the formulation of herbicides and fungicides.[1] Its structure can be incorporated into molecules designed to inhibit specific biological pathways in weeds or fungi, thereby protecting crops and enhancing yields.[1]

-

Material Science: Researchers are exploring its use in the production of specialty polymers and resins, where its rigid aromatic structure can contribute to creating durable, high-performance materials.[1]

-

Analytical Chemistry: In a laboratory setting, it can be used as a standard reference material for the calibration of analytical instruments like HPLC and mass spectrometers.[1]

Caption: Core application areas of this compound.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as an irritant.

Hazard Identification and GHS Classification

-

Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][7]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][7]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation occurs, seek medical attention.[3][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][7]

-

Inhalation: Move the person to fresh air. If you feel unwell, seek medical advice.[3][7]

-

Storage

-

Store in a cool, dry, and well-ventilated place.[7]

-

Keep the container tightly closed.[7]

-

Recommended storage temperature is between 0-8°C for long-term stability.[1]

Conclusion

This compound is a well-characterized compound whose value lies in its utility as a versatile chemical intermediate. Its defined physicochemical properties, established synthetic routes, and broad applicability in pharmaceuticals and agrochemicals make it a staple in both academic research and industrial manufacturing. Adherence to proper identification using its CAS number (6280-89-3) and strict observance of safety protocols are essential for its effective and safe utilization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2-Methoxy-5-chlorobenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 5-Chloro-2-methoxybenzoic acid | 3438-16-2 [chemicalbook.com]

- 6. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Solubility of 2-Chloro-5-methoxybenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-5-methoxybenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a detailed exploration of the physicochemical properties of this compound and their influence on its behavior in various organic solvent systems. A cornerstone of this guide is a self-validating, step-by-step protocol for the experimental determination of thermodynamic solubility using the industry-standard shake-flask method.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and empirically determine the solubility of this compound to optimize their scientific workflows.

Introduction: The Significance of Solubility for a Versatile Intermediate

This compound is a substituted aromatic carboxylic acid that serves as a fundamental building block in the synthesis of a wide array of bioactive molecules.[2] Its structural features—a carboxylic acid group, a halogen substituent, and a methoxy group—make it a versatile precursor for creating novel therapeutic agents, including anti-inflammatory and analgesic drugs, as well as potent herbicides and fungicides.[1][2]

The success of any synthetic or formulation process involving this compound hinges on a thorough understanding of its solubility. Key processes governed by solubility include:

-

Reaction Optimization: Ensuring reactants are in the same phase is crucial for reaction kinetics. Poor solubility can lead to slow, incomplete reactions and the generation of impurities.

-

Purification: Recrystallization, a primary method for purifying solid intermediates like this one, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[1]

-

Formulation Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its precursor directly impacts bioavailability and the choice of delivery vehicle.

This guide provides the foundational knowledge and practical tools required to master the solubility challenges associated with this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is governed by the intermolecular forces between the solute and solvent molecules. The structure of this compound (C₈H₇ClO₃, Molar Mass: 186.59 g/mol ) provides clear indicators of its expected solubility.[5]

-

Carboxylic Acid Group (-COOH): This is the dominant functional group. It is highly polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen). This feature strongly favors solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

-

Methoxy Group (-OCH₃): The ether linkage is polar and the oxygen atom can act as a hydrogen bond acceptor. This contributes to the molecule's overall polarity.

-

Chlorine Atom (-Cl): The chloro-substituent adds to the molecular weight and introduces a polar C-Cl bond, increasing van der Waals forces and dipole-dipole interactions.

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic. This part of the molecule will favor interactions with nonpolar or moderately polar solvents through π-π stacking and van der Waals forces.

The interplay of these features results in a molecule of intermediate polarity. It is sparingly soluble in water but shows significantly enhanced solubility in polar organic solvents that can engage in hydrogen bonding.[1]

The following diagram illustrates the relationship between the molecular properties of the solute and solvent and the resulting solubility.

References

An In-depth Technical Guide to the Melting and Boiling Points of 2-Chloro-5-methoxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxybenzoic acid, a halogenated aromatic carboxylic acid, is a compound of significant interest in pharmaceutical and agrochemical research.[1][2] It serves as a versatile intermediate in the synthesis of more complex bioactive molecules.[2][3] Understanding its fundamental physical properties, such as melting and boiling points, is paramount for its purification, identification, and manipulation in synthetic protocols. This guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental procedures for their determination, and an exploration of the underlying physicochemical principles that govern these properties.

At ambient temperatures, this compound presents as a white to off-white or light yellow crystalline solid.[1][3] Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and a methoxy group on a benzene ring, dictates its polarity and intermolecular interactions, which in turn determine its melting and boiling characteristics.[1][2]

Physicochemical Data of this compound

The melting and boiling points of this compound have been reported in various chemical sources. A summary of these values is presented below. It is important to note that slight variations in reported melting points can arise from differences in experimental conditions and sample purity.[4]

| Physical Property | Reported Value(s) | Source(s) |

| Melting Point | 171-173°C | [5] |

| 165-175°C | [3] | |

| 172.0-176.0°C | [6] | |

| 174°C | [7] | |

| Boiling Point | 318.1°C at 760 mmHg | [5] |

The Science Behind Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions into a liquid state, a point where the solid and liquid phases are in equilibrium.[4] For a pure crystalline substance, this transition is typically sharp, occurring over a narrow temperature range of 0.5-1.0°C. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[8]

The melting and boiling points are not arbitrary numbers; they are a direct reflection of the strength of the intermolecular forces holding the molecules together in the solid and liquid states, respectively.[9][10] In the case of this compound, several types of intermolecular forces are at play:

-

Hydrogen Bonding: The carboxylic acid group is capable of forming strong hydrogen bonds, where a hydrogen atom is shared between the highly electronegative oxygen atoms of two neighboring molecules. This leads to the formation of stable dimers, which significantly increases the energy required to separate the molecules, resulting in a relatively high melting point.[11]

-

Dipole-Dipole Interactions: The polar C-Cl and C-O bonds in the molecule create permanent dipoles, leading to electrostatic attractions between adjacent molecules.[12]

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces arising from temporary fluctuations in electron distribution. Their strength increases with the size and surface area of the molecule.[9]

The presence of substituents on the benzoic acid ring also influences these properties. The chlorine atom and the methoxy group can affect the crystal packing and the overall polarity of the molecule, thereby influencing the melting point.[13][14]

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound characterization and purity assessment.[15] The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.[4]

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[3][16] It can be performed using a Thiele tube or a modern digital melting point apparatus.[2][17]

-

Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat transfer and to allow for tight packing in the capillary tube.[3][18]

-

Heating Rate: The rate of heating is the most critical factor for an accurate measurement.[1] A slow heating rate (1-2°C per minute) near the melting point is essential to allow the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting point.[3][19] A preliminary, rapid determination can be useful to find the approximate melting range.[7]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid is observed (onset of melting) to the temperature at which the last solid crystal disappears (complete melting).[3][4]

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface and crush it into a fine powder using a spatula.

-

Loading the Capillary Tube: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.[3]

-

Apparatus Setup: Clamp a Thiele tube to a retort stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.[2][20]

-

Attaching the Capillary Tube: Attach the capillary tube to a thermometer using a small rubber band or a piece of rubber tubing. The sample should be level with the middle of the thermometer bulb.[2]

-

Heating: Suspend the thermometer in the Thiele tube, ensuring the oil level is above the sample but the open end of the capillary is above the oil. Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube promotes convection currents, ensuring uniform heating of the oil.[6][20]

-

Observation and Recording: Observe the sample closely. Record the temperature at which the first signs of melting appear and the temperature at which the entire sample has turned into a clear liquid.[6] This is the melting range.

-

Repeat: For accuracy, allow the apparatus to cool and repeat the determination with a fresh sample.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination: Siwoloboff Method (Microscale)

Given that boiling points of such compounds are high and often only small quantities are available from synthesis, a microscale method like the Siwoloboff method is highly appropriate.[5] This technique determines the temperature at which the vapor pressure of the liquid equals the external pressure.

-

Inverted Capillary: A small, sealed capillary tube is placed (open end down) into the sample. The air trapped in this capillary acts as a nucleating site for boiling, ensuring smooth bubble formation.[21]

-

Observation of Bubbles: As the sample is heated, the trapped air expands and escapes. When the boiling point is reached, a rapid and continuous stream of vapor bubbles emerges from the capillary.[22]

-

Cooling and Observation: The boiling point is recorded upon cooling. The exact point is when the bubble stream ceases and the liquid is drawn back into the capillary. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.[5][6]

-

Sample Preparation: Place a small amount (a few drops) of this compound into a small test tube (fusion tube).

-

Apparatus Setup: Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Inverted Capillary: Place a smaller, sealed-end capillary tube inside the fusion tube with its open end downwards.[5]

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point heating oil. Heat the side arm gently.

-

Observation: Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands. As the temperature approaches the boiling point, this will become a rapid and continuous stream of bubbles.[8]

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the inverted capillary.[5][8] Record this temperature.

Caption: Workflow for Micro Boiling Point Determination via the Siwoloboff Method.

Conclusion

The melting and boiling points of this compound are key physical constants that are indicative of its identity and purity. The relatively high values are a direct consequence of the strong intermolecular forces, particularly hydrogen bonding, present in the crystalline and liquid states. Accurate determination of these properties relies on meticulous experimental technique, with careful control of the heating rate being the most critical parameter. The capillary and Siwoloboff methods provide reliable and reproducible means for measuring the melting and boiling points, respectively, and are essential procedures in the toolkit of any researcher working with this and similar compounds.

References

- 1. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]

- 2. timstar.co.uk [timstar.co.uk]

- 3. jk-sci.com [jk-sci.com]

- 4. Home Page [chem.ualberta.ca]

- 5. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 10. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 12. study.com [study.com]

- 13. researchgate.net [researchgate.net]

- 14. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 15. promptpraxislabs.com [promptpraxislabs.com]

- 16. library.aocs.org [library.aocs.org]

- 17. westlab.com [westlab.com]

- 18. thinksrs.com [thinksrs.com]

- 19. mt.com [mt.com]

- 20. labcomercial.com [labcomercial.com]

- 21. chemtips.wordpress.com [chemtips.wordpress.com]

- 22. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

An In-Depth Technical Guide to the Molecular Weight of 2-Chloro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of 2-Chloro-5-methoxybenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] Beyond simply stating the value, this document details the theoretical basis for its calculation and outlines the principal analytical methods for its empirical verification. The protocols and insights provided herein are designed to support researchers in achieving accurate and reproducible results.

Section 1: Core Properties and Structure

This compound is a halogenated aromatic carboxylic acid.[2] It presents as a white to off-white or light yellow crystalline solid and is a vital building block in organic synthesis, particularly for creating novel therapeutic agents like anti-inflammatory and analgesic drugs.[1][2] An accurate understanding of its molecular weight is fundamental to stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 6-Chloro-m-anisic acid, 6-Chloro-3-methoxybenzoic acid | [1][5] |

| CAS Number | 6280-89-3 | [1][2] |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][3] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 165 - 176 °C | [1][5][6] |

Section 2: Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[7] The molecular formula for this compound is C₈H₇ClO₃.[2] The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).[8][9]

The calculation is as follows:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 96.088 + 7.056 + 35.453 + 47.997 = 186.594 u

This value is typically expressed in grams per mole ( g/mol ) for laboratory applications.[3]

Section 3: Experimental Verification of Molecular Weight

While theoretical calculation provides a precise value, empirical verification is essential to confirm the identity, purity, and integrity of a chemical sample. Mass spectrometry and acid-base titration are two robust methods for this purpose.[10]

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, making it a primary method for determining molecular weight with high accuracy.[7][10]

The general workflow for analyzing a small molecule like this compound is depicted below.

Caption: General workflow for molecular weight determination by mass spectrometry.

Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes a representative method for confirming the molecular weight of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable volatile organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[11]

-

Prepare a working solution by diluting 100 µL of the stock solution into 1 mL of the same solvent, achieving a final concentration of approximately 100 µg/mL.[11]

-

Ensure the final solution is clear and free of particulates. If necessary, filter the solution.[11]

2. Instrument Calibration:

-

Calibrate the mass spectrometer across the desired mass range using a known reference compound.[12] For small molecules, a calibration standard covering a range up to 500 m/z is typically sufficient.

-

An internal calibrant or "lock mass" can be used simultaneously with the analyte to improve mass accuracy by correcting for instrumental drift.[12]

3. Analysis:

-

Set the ion source to negative ion mode (ESI-) to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. Positive mode (ESI+) can also be used, but may be less efficient for acidic compounds.

-

Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data over a relevant m/z range (e.g., 50-300 m/z) for a sufficient duration to obtain a stable signal and high-resolution spectrum.

4. Data Interpretation:

-

The primary peak of interest in the mass spectrum will be the molecular ion. In negative mode, this corresponds to the [M-H]⁻ ion.

-

The expected m/z for the [M-H]⁻ ion is calculated as: 186.59 (MW) - 1.008 (mass of H) = 185.58 .

-

A high-resolution mass spectrometer will provide an exact mass measurement (e.g., 185.0007), which can be used to confirm the elemental composition (C₈H₆ClO₃⁻).[4]

-

Observe the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic peak ([M+2]-H)⁻ will appear at approximately 2 m/z units higher than the monoisotopic peak, with an intensity about one-third of the main peak. This pattern is a definitive confirmation of the presence of a single chlorine atom.

Titration is a fundamental chemical analysis method that can determine the equivalent weight of an acid.[13] For a monoprotic acid like this compound (containing one carboxylic acid group), the equivalent weight is equal to the molecular weight. This method also serves as an excellent measure of the sample's purity.[14]

Caption: Workflow for determining equivalent weight via acid-base titration.

Protocol: Potentiometric or Indicator-Based Titration

1. Preparation:

-

Prepare and standardize a sodium hydroxide (NaOH) solution to a known concentration (e.g., ~0.1 M).[15]

-

Accurately weigh approximately 200 mg (0.200 g) of dry this compound into a 125 mL or 250 mL Erlenmeyer flask.[13] Record the mass to at least three decimal places.

2. Titration:

-

Dissolve the acid sample in a suitable solvent. Since the compound is sparingly soluble in water, a mixture of ethanol and deionized water is recommended to ensure complete dissolution.[2][16]

-

Add 2-3 drops of phenolphthalein indicator to the solution. The solution should be colorless.[16][17]

-

Fill a buret with the standardized NaOH solution and record the initial volume.

-

Titrate the acid solution with the NaOH, swirling the flask continuously.[17]

-

As the endpoint is approached, the pink color from the indicator will persist for longer periods. Add the NaOH dropwise until a faint but permanent pink color is achieved.[16] This is the endpoint.

-

Record the final volume of NaOH solution used.

3. Calculation:

-

Calculate the moles of NaOH used:

- Moles NaOH = Molarity of NaOH (mol/L) × Volume of NaOH used (L)

-

Since the reaction is a 1:1 molar ratio (one carboxylic acid group per molecule), the moles of acid are equal to the moles of NaOH at the equivalence point.

- Moles Acid = Moles NaOH

-

Calculate the experimental molecular weight (equivalent weight):

- Molecular Weight ( g/mol ) = Mass of Acid (g) / Moles of Acid (mol)

Example Calculation: If 0.205 g of acid required 11.00 mL (0.01100 L) of 0.1000 M standardized NaOH:

-

Moles NaOH = 0.1000 mol/L × 0.01100 L = 0.001100 mol

-

Moles Acid = 0.001100 mol

-

Molecular Weight = 0.205 g / 0.001100 mol = 186.36 g/mol

This result is in close agreement with the theoretical value of 186.59 g/mol , confirming the sample's identity and high purity.

Section 4: Conclusion

The molecular weight of this compound is definitively established as 186.59 g/mol . This value, derived from its molecular formula C₈H₇ClO₃, is readily verifiable through advanced analytical techniques like high-resolution mass spectrometry and classic chemical methods such as acid-base titration. For researchers in drug development and chemical synthesis, the rigorous application of these experimental protocols is paramount for validating starting material identity, ensuring stoichiometric accuracy, and maintaining the quality and integrity of their scientific outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | C8H7ClO3 | CID 221503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6280-89-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. lookchem.com [lookchem.com]

- 7. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 8. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 9. Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. rsc.org [rsc.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. This compound | 6280-89-3 | TCI AMERICA [tcichemicals.com]

- 15. Titration of the Unknown Carboxylic Acid by Dr. Gergens [homework.sdmesa.edu]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.uccs.edu [chemistry.uccs.edu]

Understanding 2-Chloro-5-methoxybenzoic Acid: Physicochemical Properties

An In-Depth Technical Guide to the Purity Analysis of 2-Chloro-5-methoxybenzoic Acid

For researchers, scientists, and professionals in the realm of drug development and fine chemical synthesis, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. This compound, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale behind the purity analysis of this important compound.

A thorough purity analysis begins with a fundamental understanding of the molecule's properties.

| Property | Value | Source |

| Chemical Formula | C₈H₇ClO₃ | [1][3] |

| Molecular Weight | 186.59 g/mol | [1][3] |

| Appearance | White or light yellow crystalline solid | [1] |

| Melting Point | 165 - 175 °C | [1] |

| CAS Number | 6280-89-3 | [3] |

These properties inform the selection of appropriate analytical techniques. For instance, its crystalline nature and defined melting point make it a suitable candidate for purity determination by Differential Scanning Calorimetry (DSC).

The Impurity Landscape: A Synthesis-Based Perspective

Impurities in a batch of this compound can originate from the synthetic route or degradation. A common synthesis involves the chlorination of 2-methoxybenzoic acid.[3] This process can lead to several potential impurities:

-

Starting Materials: Unreacted 2-methoxybenzoic acid.

-

Regioisomers: Isomeric chlorination products, such as 2-chloro-3-methoxybenzoic acid.

-

Over-chlorinated Products: Dichloro-methoxybenzoic acid species.

-

By-products: Impurities arising from side reactions or the reagents used.

Forced degradation studies, as outlined in ICH guidelines, are essential to identify potential degradation products that may form under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[4][5]

Chromatographic Purity: The Cornerstone of Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound, as indicated by commercial suppliers who use it for quality control.[1] A well-developed, stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its process-related and degradation impurities.

Reversed-Phase HPLC (RP-HPLC) Method

The polarity of this compound makes it well-suited for RP-HPLC. The following is a robust starting point for method development, based on established methods for similar benzoic acid derivatives.[2][6][7][8][9][10][11]

Experimental Protocol: RP-HPLC for Purity of this compound

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-20 min: 30-70% B

-

20-25 min: 70-30% B

-

25-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Causality Behind Experimental Choices:

-

C18 Column: The non-polar stationary phase effectively retains the moderately polar this compound and allows for separation based on hydrophobicity.

-

Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) is crucial for eluting a wide range of potential impurities with varying polarities.

-

UV Detection at 230 nm: This wavelength is chosen to provide a good response for the aromatic system of the analyte and potential chromophoric impurities.

Diagram: HPLC Analytical Workflow

Caption: Workflow for the purity analysis of this compound by HPLC.

Gas Chromatography (GC)

For volatile impurities, such as residual solvents from the synthesis, Gas Chromatography is the method of choice.[12][13] Due to the low volatility of this compound, derivatization to a more volatile ester (e.g., methyl ester) would be necessary for its analysis by GC, which is more commonly used for impurity profiling rather than the assay of the main component.[14]

Orthogonal Techniques for Purity Confirmation

To ensure the trustworthiness of the purity assessment, orthogonal methods that rely on different physicochemical principles should be employed.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for determining the purity of highly pure, crystalline organic compounds.[7] The principle is based on the van't Hoff equation, which describes the melting point depression of a pure substance due to the presence of impurities.

Experimental Protocol: DSC for Purity of this compound

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Thermal Program:

-

Heat the sample at a rate of 1-2 °C/min through its melting range.

-

Use an inert atmosphere (e.g., nitrogen purge).

-

-

Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation.

Self-Validating System: The DSC method is self-validating in that a sharp, symmetric melting peak is indicative of high purity, while a broad, asymmetric peak suggests the presence of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard, traceable to SI units.[15]

Experimental Protocol: qNMR for Assay of this compound

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and a certified internal standard (e.g., benzoic acid) into an NMR tube.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

-

-

NMR Parameters:

-

Acquire a ¹H NMR spectrum with a long relaxation delay (d1) to ensure full signal relaxation for accurate integration.

-

-

Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with that of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Diagram: Purity Analysis Logical Framework

Caption: A logical framework for the comprehensive purity analysis of this compound.

Spectroscopic Identification

Spectroscopic techniques are crucial for confirming the identity of the main component and for elucidating the structure of any significant impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The chemical shifts and coupling patterns are unique to the molecule's structure and can be used to identify and characterize impurities.[16][17][18][19][20]

-

Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), MS provides molecular weight information for each separated component, which is invaluable for impurity identification.[21][22][23][24]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., carboxylic acid, C-Cl, C-O-C) in the molecule.

Method Validation

Any analytical method used for purity determination must be validated according to ICH guidelines (Q2(R1)/Q2(R2)) to ensure it is fit for its intended purpose.[4] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity analysis of this compound is a multi-faceted process that requires a combination of chromatographic and orthogonal techniques. A robust purity assessment relies on a deep understanding of the compound's physicochemical properties, potential synthetic impurities, and degradation pathways. By employing validated, stability-indicating methods and confirming results with orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby safeguarding the integrity of the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H7ClO3 | CID 221503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thaiscience.info [thaiscience.info]

- 8. researchgate.net [researchgate.net]

- 9. chromatographic rp-hplc method: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. gcms.cz [gcms.cz]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. kgroup.du.edu [kgroup.du.edu]

- 19. bmse000332 2-Chlorobenzoic Acid at BMRB [bmrb.io]

- 20. rsc.org [rsc.org]

- 21. resolvemass.ca [resolvemass.ca]

- 22. lcms.cz [lcms.cz]

- 23. chimia.ch [chimia.ch]

- 24. ijprajournal.com [ijprajournal.com]

Key literature and reviews on 2-Chloro-5-methoxybenzoic acid

An In-depth Technical Guide to 2-Chloro-5-methoxybenzoic Acid: Synthesis, Reactivity, and Applications

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a halogenated aromatic carboxylic acid that has garnered significant attention within the realms of organic synthesis and medicinal chemistry.[1] While not a household name, this molecule serves as a critical and versatile building block for the construction of more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] Its strategic placement of chloro, methoxy, and carboxylic acid functional groups offers a unique combination of reactivity and stability, allowing chemists to perform selective transformations and build intricate target molecules.[2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with mechanistic insights, analyze its chemical reactivity as a synthetic precursor, and highlight its pivotal role in the development of bioactive compounds. The information presented herein is synthesized from established literature and patents to provide a field-proven perspective on this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application in research and development. This compound presents as a white to off-white crystalline solid under ambient conditions.[1] It exhibits limited solubility in water but is more readily soluble in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1]

Core Physicochemical Data

The essential properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 6280-89-3 | [3] |

| Molecular Formula | C₈H₇ClO₃ | [3][4] |

| Molecular Weight | 186.59 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 171-176 °C | [6] |

| Boiling Point | 318.1 °C at 760 mmHg | [6] |

| Density | ~1.352 g/cm³ | [6] |

| InChI Key | HULDRQRKKXRXBI-UHFFFAOYSA-N | [5] |

Chemical Structure

The structural arrangement of the functional groups on the benzene ring is key to the molecule's reactivity.

Caption: Structure of this compound.

Spectroscopic Signature

Spectroscopic analysis is crucial for identity confirmation and quality control. The expected spectral peaks for this compound are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum will feature a characteristic singlet for the methoxy (-OCH₃) protons around 3.7–3.9 ppm. The aromatic protons will appear as a set of multiplets in the 6.8–8.0 ppm range. The highly deshielded carboxylic acid (-COOH) proton will be visible as a broad singlet far downfield, typically between 11-13 ppm.[7]

-

¹³C NMR Spectroscopy : Key signals in the carbon spectrum include the methoxy carbon at approximately 55-57 ppm, the aromatic carbons in the 110-150 ppm range, and the carboxyl carbon at a significantly downfield shift of ~165–175 ppm.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a very broad O-H stretching band for the carboxylic acid from ~2500–3300 cm⁻¹. A strong, sharp C=O stretching peak will be present around 1680–1720 cm⁻¹. The C-O stretch of the methoxy ether group is typically found in the 1200-1300 cm⁻¹ region, with aromatic C-H stretches appearing between 3000-3100 cm⁻¹.[7]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic M+2 peak (approximately one-third the intensity of the M+ peak) will be observed, confirming the presence of a single chlorine atom.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a substituted benzene precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

Primary Synthetic Route: Chlorination of 2-Methoxybenzoic Acid

A common and effective industrial method involves the direct chlorination of 2-methoxybenzoic acid.[8] The methoxy group is an ortho-, para-director; however, the ortho position is already occupied by the carboxylic acid group, and the other ortho position is sterically hindered. This directs the incoming electrophile (chlorine) to the para position relative to the methoxy group, yielding the desired 2-chloro-5-methoxy isomer.

Caption: Workflow for the synthesis of this compound.

Causality and Experimental Choices:

-

Solvent: Carbon tetrachloride is used as the solvent.[8] Its inert nature prevents side reactions, and its boiling point is suitable for running the reaction under reflux.[8]

-

Catalyst: Iodine is employed as a catalyst.[8] It reacts with chlorine to form iodine monochloride (ICl), which is a more potent electrophile than Cl₂, thereby accelerating the rate of electrophilic aromatic substitution.

-